molecular formula C13H16FNO B3059930 6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439899-37-2

6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]

Cat. No.: B3059930
CAS No.: 1439899-37-2
M. Wt: 221.27
InChI Key: IBTUGWLNMISBLR-UHFFFAOYSA-N
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Description

6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] (CAS 1439902-30-3) is a fluorinated, spirocyclic quinoline derivative offered as a high-quality building block for medicinal chemistry and drug discovery research. Compounds featuring the dihydroquinolin-4-one core, such as this one, are recognized as key precursors for the synthesis of a wide range of biologically active quinoline alkaloids and pharmaceuticals . The incorporation of a fluorine atom is a common strategy in lead optimization to modulate the physicochemical properties, metabolic stability, and binding affinity of drug candidates . The spirocyclic architecture adds three-dimensional complexity, making this compound a valuable scaffold for developing novel therapeutic agents. Quinolines and their derivatives are privileged structures in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These include serving as core templates for antimalarial agents , antibacterial compounds , and anticancer agents . The dihydroquinolin-4-one structure, in particular, is a common intermediate in synthetic pathways leading to complex quinoline-based molecules . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new leads for various diseases. This product is intended For Research Use Only (RUO) and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

6-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-1-2-12-10(7-11)8-13(9-15-12)3-5-16-6-4-13/h1-2,7,15H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTUGWLNMISBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC3=C(C=CC(=C3)F)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158521
Record name 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-37-2
Record name 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] typically involves the following steps:

    Formation of the oxane ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Spiro fusion with the quinoline ring: This step involves the formation of the spiro linkage between the oxane and quinoline rings, which can be achieved through a variety of synthetic routes, including cycloaddition reactions or nucleophilic substitution reactions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline moiety undergoes oxidation to form quinoline N-oxides . This reaction is typically mediated by oxidizing agents such as:

  • Hydrogen peroxide (H₂O₂) under acidic conditions .

  • m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

Example Reaction Pathway:

6 Fluoro spiroquinoline+mCPBA6 Fluoro spiroquinoline N oxide+Byproducts\text{6 Fluoro spiroquinoline}+\text{mCPBA}\rightarrow \text{6 Fluoro spiroquinoline N oxide}+\text{Byproducts}

Key Observations:

  • The fluorine atom stabilizes the intermediate through electron-withdrawing effects, enhancing reaction efficiency .

  • N-Oxide derivatives show improved solubility in polar solvents .

Reduction Reactions

Reduction of the quinoline ring produces tetrahydroquinoline derivatives . Common reducing agents include:

  • Sodium borohydride (NaBH₄) in methanol at 25°C .

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran under reflux .

Example Reaction Pathway:

6 Fluoro spiroquinoline+LiAlH 6 Fluoro tetrahydrospiroquinoline+H2O\text{6 Fluoro spiroquinoline}+\text{LiAlH }\rightarrow \text{6 Fluoro tetrahydrospiroquinoline}+\text{H}_2\text{O}

Key Observations:

  • The spirocyclic oxane ring remains intact during reduction .

  • Reduced products exhibit shifted UV-Vis absorption maxima due to conjugation changes .

Substitution Reactions

The fluorine atom at the 6'-position participates in nucleophilic aromatic substitution (NAS) and electrophilic substitution reactions.

Nucleophilic Substitution

  • Reagents: Amines (e.g., aniline), thiols, or alkoxides .

  • Conditions: Catalyzed by Cu(I) or Pd(0) in dimethylformamide (DMF) at 80–120°C .

Example Reaction:

6 Fluoro spiroquinoline+R NH26 Amino spiroquinoline+HF\text{6 Fluoro spiroquinoline}+\text{R NH}_2\rightarrow \text{6 Amino spiroquinoline}+\text{HF}

Electrophilic Substitution

  • Reagents: Halogens (Cl₂, Br₂) or alkyl halides .

  • Conditions: Lewis acid catalysts (e.g., FeCl₃) in chloroform .

Key Observations:

  • Fluorine directs electrophiles to the 5'- and 7'-positions of the quinoline ring .

  • Halogenated derivatives show enhanced antimicrobial activity .

Cross-Coupling Reactions

The spiroquinoline scaffold participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.

Example Reaction:

6 Bromo spiroquinoline+Aryl B OH 2Pd OAc 2,K2CO36 Aryl spiroquinoline+Byproducts\text{6 Bromo spiroquinoline}+\text{Aryl B OH }_2\xrightarrow{\text{Pd OAc }_2,\text{K}_2\text{CO}_3}\text{6 Aryl spiroquinoline}+\text{Byproducts}

SubstrateCoupling PartnerYield (%)Reference
6'-Bromo-spiroquinolinePhenylboronic acid89
6'-Bromo-spiroquinoline4-Fluorophenylboronic acid92

Cycloaddition Reactions

The compound undergoes 1,3-dipolar cycloaddition with azides or nitrile oxides to form spiro-fused heterocycles.

Example Reaction:

6 Fluoro spiroquinoline+Nitrile OxideSpiro isoxazoline quinoline \text{6 Fluoro spiroquinoline}+\text{Nitrile Oxide}\rightarrow \text{Spiro isoxazoline quinoline }

Conditions:

  • Catalyzed by (±)-camphorsulfonic acid in ethanol/water .

  • Ultrasound irradiation reduces reaction time from hours to minutes .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the oxane ring may undergo ring-opening or recyclization .

Example Pathway:

6 Fluoro spiroquinolineH2SO4,ΔLinear Quinoline Oxane Hybrid\text{6 Fluoro spiroquinoline}\xrightarrow{\text{H}_2\text{SO}_4,\Delta}\text{Linear Quinoline Oxane Hybrid}

Key Observations:

  • Rearrangement products exhibit altered fluorescence properties .

  • The reaction is reversible under basic conditions .

Scientific Research Applications

6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: This compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the quinoline ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The spiro structure also contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations in Spiro Rings

Oxane vs. Thiazolidine Rings
  • This contrasts with spiro[thiazolidine-2,2'-quinoline] derivatives (e.g., compounds in and ), where the thiazolidine ring introduces sulfur and nitrogen atoms, altering solubility and reactivity. For instance, thiazolidine-containing compounds may exhibit higher polarity due to the sulfhydryl group .
  • Example: 4-Oxo-spiro[thiazolidine-2,2'-quinoline] () is synthesized via one-pot reactions involving 3,4-dihydroquinoline-2-thione and bromoacetamides. Its thiazolidine ring enables nucleophilic reactivity, unlike the ether-linked oxane in the fluorinated compound .
Oxane vs. Piperidine or Cyclopentane Rings
  • Spiroquinolines with piperidine (e.g., tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate, ) or cyclopentane rings (e.g., 6',8'-dimethoxy-spiro[cyclopentane-1,4'-quinoline], ) exhibit distinct conformational flexibility. The oxane ring’s oxygen atom may reduce basicity compared to nitrogen-containing piperidine derivatives, influencing pharmacokinetic properties .

Substituent Effects: Fluorine Position and Functional Groups

Fluorine at 6' vs. 7' Position
  • The 6'-fluoro substitution distinguishes this compound from its 7'-fluoro analog (CAS 1439902-30-3, ). Fluorine’s position impacts steric and electronic effects: the 6' position may enhance metabolic stability compared to 7'-fluoro derivatives, as ortho-substituents often influence ring planarity and binding affinity .
Comparison with Non-Fluorinated Spiroquinolines
  • Non-fluorinated analogs, such as 2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] (CAS 1233860-29-1, ), lack the electron-withdrawing fluorine atom. This absence may increase basicity and reduce oxidative stability.

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) Key IR/NMR Features Reference
6'-Fluoro-spiro[oxane-4,3'-quinoline] Not reported Expected C-F stretch (~1100 cm⁻¹ in IR)
7'-Fluoro-spiro[oxane-4,3'-quinoline] Not reported Similar C-F stretch
Spiro[thiazolidine-2,2'-quinoline] 201–238°C C=O stretch (1700–1750 cm⁻¹)
(S)-1'-Benzyl-spiro[indene-1,3'-quinoline] 137–138°C C=O (1733 cm⁻¹), HRMS m/z 540.1968
  • Spectroscopic Notes: The fluorinated compound’s ¹⁹F NMR would show a distinct signal near -110 to -120 ppm, differentiating it from non-fluorinated analogs. Its ¹H NMR would display characteristic oxane proton signals at δ 3.5–4.5 ppm .

Biological Activity

6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] (CAS No. 1439899-37-2) is a synthetic compound characterized by its unique spiro structure, which consists of an oxane ring fused to a quinoline moiety. The introduction of a fluorine atom enhances its chemical reactivity and potential biological activity. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of 6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] is C13H16FNO, with a molecular weight of 221.27 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can be utilized in medicinal chemistry for developing new therapeutic agents.

PropertyValue
Molecular FormulaC13H16FNO
Molecular Weight221.27 g/mol
CAS Number1439899-37-2
StructureSpiro compound

The biological activity of 6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The spiro structure contributes to the compound's stability and bioavailability, making it a promising candidate for drug development.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds in the spiroquinoline family have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : There is ongoing research into the efficacy of this compound against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that spiro compounds can modulate inflammatory pathways.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of spiro[oxane-4,3'-quinoline] derivatives on human cancer cell lines. Results indicated that these compounds significantly inhibited cell growth in vitro, suggesting potential for further development as anticancer agents.
  • Antimicrobial Testing : In another investigation, derivatives similar to 6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] were tested against various bacterial strains. The findings demonstrated notable antimicrobial activity, warranting further exploration into their therapeutic applications.
  • Inflammation Modulation : Research focused on the anti-inflammatory properties of spiro compounds showed promising results in reducing markers of inflammation in animal models.

Table 2: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AnticancerInhibits cancer cell proliferation
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers in animal models

Q & A

Q. What are the established synthetic routes for 6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Nitro-reduction/lactamization : A one-pot nitro-reduction followed by double lactamization using LiAlH₄ in THF under nitrogen achieves spiroquinoline formation. Optimization involves solvent selection (e.g., THF for stability), temperature control (0°C to room temperature), and purification via silica gel chromatography .
  • Reductive cyclization : Fluorinated intermediates (e.g., 6-fluoroquinoline derivatives) are synthesized via keto ester condensation or reductive cyclization. Yields improve with stoichiometric adjustments of reducing agents like LiAlH₄ and inert atmosphere maintenance .

Table 1: Key Reaction Parameters

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Nitro-reductionLiAlH₄, THF, N₂, 0°C → RT65-78>95%
Reductive cyclizationLiAlH₄, NaOAc, CH₃CN, reflux70-8590-95%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

Methodological Answer:

  • LRMS (ESI+) : Confirm molecular ion peaks (e.g., m/z 359.1 [M+H]⁺ for analogs) .
  • ¹H/¹³C NMR : Assign spirocyclic protons (δ 4.2–5.1 ppm for dihydroquinoline protons) and fluorinated aromatic signals (δ 6.8–7.5 ppm) .
  • HPLC with chiral columns : Determine enantiomeric excess (e.g., Chiralpak IC column, 68% ee observed in spiroquinoline derivatives) .
  • Elemental analysis : Validate C/H/N ratios (e.g., C 60.19%, H 4.27%, N 7.85% for C₁₈H₁₅ClN₂O₄ analogs) .

Q. What are the key physicochemical properties (e.g., solubility, stability) that influence experimental handling?

Methodological Answer:

  • Physical state : White crystalline solid; hygroscopic in humid conditions .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .
  • Stability : Degrades under strong acids/bases; store at 2–8°C in inert atmospheres .
  • Safety : Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats); requires PPE (gloves, respirators) during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antimicrobial activity and cytotoxicity profiles in related spiroquinoline compounds?

Methodological Answer:

  • Step 1 : Perform dual assays (e.g., MIC for antimicrobial activity and MTT for cytotoxicity). Compounds like N-spiro ammonium bromides show >95% bacterial inhibition (12–200 mg/L) but no cytotoxicity in fibroblasts .
  • Step 2 : Investigate mechanisms via membrane integrity assays (propidium iodide uptake) vs. DNA intercalation studies (gel electrophoresis). Evidence suggests membrane disruption over genotoxicity .
  • Step 3 : Compare fluorinated vs. non-fluorinated analogs to isolate fluorine’s role in selectivity .

Q. What computational modeling approaches are suitable for studying the compound's interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use bacterial topoisomerase IV (PDB ID: 3FV5) to predict binding modes of the spiroquinoline core .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Correlate substituent effects (e.g., fluoro position) with antimicrobial IC₅₀ values .

Q. What catalytic systems enable enantioselective synthesis of this spirocompound's stereoisomers?

Methodological Answer:

  • Rhodium(III) catalysis : Enol-directed C–H functionalization achieves spiroannulation with 68% ee .
  • Phosphine catalysts : Chiral phosphines (e.g., amino acid-derived) enable asymmetric [4+2] annulation for spiroindoline-quinoline derivatives .
  • Optimization : Adjust catalyst loading (5–10 mol%), temperature (RT to 40°C), and solvent (CH₃CN/THF) .

Q. How do structural modifications (e.g., fluorination position) impact biological activity across quinoline derivatives?

Methodological Answer:

  • Fluorine at C6' : Enhances lipophilicity (logP +0.5) and bacterial membrane penetration vs. C7' analogs .
  • Spiro-ring size : Smaller oxane rings (vs. cyclohexane) improve conformational rigidity and target binding .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) reduce activity, while -OCH₃ increases solubility without compromising potency .

Data Contradiction Analysis Example
A study reports high antimicrobial activity but no cytotoxicity in fibroblasts . To validate:

Replicate assays using standardized bacterial strains (e.g., S. aureus ATCC 25923) and primary human cells.

Test metabolite stability (e.g., liver microsome assays) to rule out prodrug activation .

Use isogenic bacterial mutants to identify resistance mechanisms (e.g., efflux pumps) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]
Reactant of Route 2
6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]

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